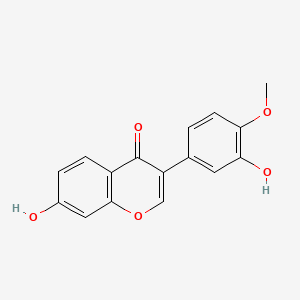

Calycosin

Beschreibung

This compound has been reported in Bowdichia virgilioides, Glycyrrhiza pallidiflora, and other organisms with data available.

isolated from Astragali radix; structure in first source

Eigenschaften

IUPAC Name |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174580 | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 1 mg/mL, clear, colorless | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

20575-57-9 | |

| Record name | Calycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20575-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Calycosin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycosin, a phytoestrogen isoflavone primarily extracted from Astragalus membranaceus, has emerged as a promising natural compound in oncology research.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-tumor activities across a spectrum of cancers, including breast, osteosarcoma, colorectal, gastric, and hepatocellular carcinoma.[1] This document provides an in-depth technical overview of this compound's core mechanisms of action, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis. We consolidate quantitative data from multiple studies, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways involved.

Core Mechanism: Induction of Apoptosis

This compound primarily induces apoptosis, or programmed cell death, through the mitochondrial-dependent intrinsic pathway. This process is orchestrated by its influence on several critical signaling cascades, most notably the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation that is often hyperactivated in cancer.[2] this compound has been shown to effectively inhibit this pathway. In several cancer types, including osteosarcoma and colorectal cancer, this compound's action is mediated by the Estrogen Receptor β (ERβ).[2][3] It upregulates ERβ expression, which in turn leads to the suppression of the PI3K/Akt pathway.[2][4] In some cases, this is achieved by increasing the expression of the tumor suppressor PTEN.[3] The inhibition of Akt phosphorylation prevents the downstream suppression of pro-apoptotic proteins, ultimately leading to apoptosis.[2][3][4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is crucial for transmitting extracellular signals to the nucleus to control cell fate. This compound selectively modulates this pathway to promote apoptosis. In gastric cancer and hepatocellular carcinoma cells, this compound induces the production of Reactive Oxygen Species (ROS).[5][6] This ROS accumulation leads to the sustained activation (phosphorylation) of pro-apoptotic p38 and JNK, while concurrently inhibiting the pro-survival ERK signaling.[5][7] The activation of the p38-MAPK pathway, in particular, has been shown to mediate the mitochondrial apoptotic pathway in osteosarcoma cells.[8][9]

Modulation of Apoptosis-Related Proteins

Direct evidence of this compound-induced apoptosis comes from the modulation of key regulatory proteins. Across numerous cancer cell lines, treatment with this compound leads to:

-

Upregulation of pro-apoptotic proteins: The expression of Bax, cleaved Caspase-3, cleaved Caspase-9, and cleaved PARP is consistently increased.[8][10]

-

Downregulation of anti-apoptotic proteins: The level of Bcl-2 is significantly decreased.[1][10] This shift results in an increased Bax/Bcl-2 ratio, which permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[8][10]

| Cancer Type | Cell Line | Key Apoptotic Events | Concentration Range | Reference |

| Ovarian Cancer | SKOV3 | Upregulation of Bax/Bcl-2 ratio, cleaved caspase-3, and cleaved caspase-9. | Dose-dependent | [10] |

| Osteosarcoma | MG-63 | Activation of caspase-3 and PARP-1. | Dose-dependent | [2] |

| Osteosarcoma | 143B | Increased cleaved caspase-3, cleaved caspase-9, and Bax; decreased Bcl-2. | Dose-dependent | [8] |

| Gastric Cancer | AGS | Upregulation of Bad, cleaved PARP, cleaved caspase-3; downregulation of Bcl-2. | 0-24h | [11] |

| Breast Cancer | MCF-7, T47D | Upregulation of Bax; downregulation of Bcl-2. | 0-80 µM | [12] |

Core Mechanism: Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[5][6][13] This mechanism prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their replication.

This arrest is achieved by modulating the expression of key cell cycle regulatory proteins:

-

Upregulation of CDK inhibitors: The expression of p21 and p27 is increased.[5][14]

-

Downregulation of Cyclins and CDKs: The levels of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6 are significantly reduced.[5][7][14]

In lung cancer cells, this compound has been shown to interact with and potentially denature Cyclin D1, a critical sensor for extracellular growth signals, contributing to G1 phase arrest.[13][15]

| Cancer Type | Cell Line | Effect on Cell Cycle | Key Protein Changes | Concentration | Reference |

| Gastric Cancer | AGS | G0/G1 Arrest (up to 75.24% of cells) | ↑p21, ↑p27, ↓Cyclin D1/E, ↓CDK2/4/6 | Time-dependent | [7] |

| Lung Cancer | A549 | G1 Arrest | Denaturation of Cyclin D1 suggested | Not specified | [13] |

| Leukemia | K562 | G0/G1 Arrest | ↓Cyclin D1 (by 39%) | 100 mg L⁻¹ | [15] |

Core Mechanism: Inhibition of Metastasis

Metastasis is a primary cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by inhibiting cell migration, invasion, and the underlying process of Epithelial-Mesenchymal Transition (EMT).[1][16]

In breast cancer, this compound suppresses the BATF/TGF-β1 signaling pathway.[17][18] This leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.[17] It also decreases the expression of matrix metalloproteinases (MMP-2, MMP-9) and CD147, which are crucial for degrading the extracellular matrix and facilitating invasion.[16][17] A similar inhibition of EMT has been observed in lung adenocarcinoma cells.[19]

In Vivo Efficacy

The anti-tumor effects of this compound observed in vitro have been corroborated by in vivo studies using xenograft mouse models. Administration of this compound has been shown to significantly suppress tumor growth and reduce tumor weight in models of breast cancer, colorectal cancer, and renal cell carcinoma.[3][20][21][22]

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Intraperitoneal this compound | Suppressed tumor growth, decreased ER-α30 expression. | [20] |

| Breast Cancer | MCF-7 & SKBR3 Xenograft | Not specified | Significantly smaller tumor volume and weight. | [22][23] |

| Colorectal Cancer | Xenograft Mouse Model | Not specified | Suppressed xenograft tumor growth. | [3] |

| Renal Cell Carcinoma | Xenograft Mouse Model | Not specified | Reduced growth of xenograft tumors. | [21] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the research of this compound's anti-cancer effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[2][10]

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining.

-

Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound for a designated time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Data Acquisition: The stained cells are analyzed within 1 hour by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.[2][3][8]

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in cell lysates.

-

Protein Extraction: Following treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) for 1 hour, then incubated overnight at 4°C with primary antibodies (e.g., anti-Akt, anti-Bcl-2, anti-Caspase-3, anti-β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][10][20]

General Experimental Workflow

Conclusion and Future Perspectives

This compound exhibits multi-faceted anti-cancer activity by targeting fundamental cellular processes. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis is mediated through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and TGF-β1. The consistent findings across various cancer types, supported by in vivo data, underscore its potential as a therapeutic agent.

Future research should focus on clinical trials to determine optimal therapeutic concentrations for different cancers and to explore synergistic effects when combined with conventional chemotherapy drugs.[24][25] Furthermore, the development of advanced drug delivery systems could enhance its bioavailability and clinical efficacy, paving the way for this compound-based cancer therapies.[1]

References

- 1. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses colorectal cancer progression by targeting ERβ, upregulating PTEN, and inhibiting PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in osteosarcoma cell line via ERβ‑mediated PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. This compound induces mitochondrial-dependent apoptosis and cell cycle arrest, and inhibits cell migration through a ROS-mediated signaling pathway in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound induces apoptosis via p38‑MAPK pathway‑mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. This compound induces apoptosis in human ovarian cancer SKOV3 cells by activating caspases and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of this compound on breast cancer cell progression through downregulating lncRNA HOTAIR and downstream targets: HuR and IGF2BP1: this compound inhibits breast cancer growth by regulating HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the interaction of this compound with cyclin D1 protein as a regulator of cell cycle progression in lung cancer cells - Arabian Journal of Chemistry [arabjchem.org]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. This compound inhibits breast cancer cell migration and invasion - ecancer [ecancer.org]

- 18. Aging-US: this compound inhibits breast cancer cell migration and invasion | EurekAlert! [eurekalert.org]

- 19. This compound Inhibits the Malignant Behaviors of Lung Adenocarcinoma Cells by Regulating the circ_0001946/miR-21/GPD1L/HIF-1α Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound inhibits triple-negative breast cancer progression through down-regulation of the novel estrogen receptor-α splice variant ER-α30-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits the proliferation and metastasis of renal cell carcinoma through the MAZ/HAS2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound inhibits the in vitro and in vivo growth of breast cancer cells through WDR7-7-GPR30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

Calycosin Isoflavone: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycosin, a naturally occurring isoflavone primarily isolated from the root of Astragalus membranaceus, has emerged as a promising therapeutic agent with a wide spectrum of biological activities.[1] This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates.

Anticancer Activities

This compound exhibits significant anticancer properties across a range of cancer types by modulating various cellular processes including proliferation, apoptosis, and metastasis.[2] Its multifaceted mechanism of action involves the regulation of key signaling pathways and interactions with specific molecular targets.[3]

Quantitative Anticancer Data

The antiproliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| AGS | Gastric Cancer | 47.18 | Not Specified |

| SiHa | Cervical Cancer | concentration-dependent (0-50 µM) | 48 |

| CaSki | Cervical Cancer | concentration-dependent (0-50 µM) | 48 |

| 143B | Osteosarcoma | 60-180 µmol/L (activity shown) | Not Specified |

| U2OS | Osteosarcoma | Not Specified (activity shown) | Not Specified |

| A549 | Lung Cancer | Not Specified (activity shown) | Not Specified |

| H1299 | Lung Cancer | Not Specified (activity shown) | Not Specified |

| MCF-7 | Breast Cancer | 0.5-100 µM (activity shown) | Not Specified |

| T-47D | Breast Cancer | Not Specified (activity shown) | Not Specified |

| HT29 | Colorectal Cancer | 100 µM (activity shown) | 48 |

Key Anticancer Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a key target. This compound has been shown to inhibit the phosphorylation of Akt, a downstream effector of PI3K, thereby promoting apoptosis in cancer cells.[4][5] Additionally, this compound can influence the MAPK pathway, including p38 MAPK, which is involved in stress responses and apoptosis.[2]

References

- 1. This compound Ameliorates Neuroinflammation via TLR4-Mediated Signal Following Cerebral Ischemia/Reperfusion Injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits triple-negative breast cancer progression through down-regulation of the novel estrogen receptor-α splice variant ER-α30-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Enhances Some Chemotherapeutic Drugs Inhibition of Akt Signaling Pathway in Gastric Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Calycosin Signaling Pathways in Neuroprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycosin, a naturally occurring isoflavonoid primarily found in Astragalus membranaceus, has demonstrated significant neuroprotective properties, positioning it as a promising therapeutic candidate for various neurological disorders.[1][2] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, leading to antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways influenced by this compound in neuroprotection, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects by modulating a network of interconnected signaling pathways that play crucial roles in neuronal survival, inflammation, and oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[4] Activation of this pathway by this compound promotes neuronal survival and inhibits apoptosis. In the context of cerebral ischemia/reperfusion injury, this compound has been shown to increase the phosphorylation of both PI3K and Akt.[4][5] Activated Akt, in turn, phosphorylates and inactivates downstream pro-apoptotic proteins such as GSK-3β and modulates the expression of Bcl-2 family proteins, leading to a higher Bcl-2/Bax ratio and subsequent inhibition of apoptosis.[4]

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[6] this compound has been shown to activate this pathway, leading to the upregulation of various antioxidant enzymes.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[6][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of antioxidant genes, including HO-1, which in turn reduces oxidative damage and promotes neuronal survival.[6]

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

HMGB1/TLR4/NF-κB Signaling Pathway

The High mobility group box 1 (HMGB1)/Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) pathway is a key player in the neuroinflammatory response following brain injury.[9][10] this compound has been demonstrated to inhibit this pathway, thereby reducing neuroinflammation.[9][11][12] Following cerebral ischemia/reperfusion, HMGB1 is released from damaged neurons and activates TLR4 on microglia.[11] This activation triggers a downstream cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate into the nucleus. Nuclear NF-κB then promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] this compound treatment downregulates the expression of HMGB1 and TLR4, and reduces the phosphorylation of NF-κB, ultimately suppressing the production of inflammatory mediators.[9][10][12]

Caption: Inhibition of the HMGB1/TLR4/NF-κB pathway by this compound.

Quantitative Data on this compound's Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effects of this compound on Neurological Deficits and Infarct Volume

| Model | Treatment | Dosage | Neurological Score Improvement | Infarct Volume Reduction | Reference |

| MCAO/R Rats | This compound | 30 mg/kg | Marked amelioration | Markedly decreased | [13] |

| MCAO/R Rats | This compound | 5, 10, 20 mg/kg | Dose-dependent improvement | Dose-dependent reduction | [12] |

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Cell Line/Model | Treatment | Dosage | Change in Bcl-2 Expression | Change in Bax Expression | Bcl-2/Bax Ratio | Reference |

| MCF-7 cells | This compound | 2, 4, 8 µmol/L | Upregulated | Downregulated | Increased | [14] |

| SKOV3 cells | This compound | Varies | - | - | Upregulated | [15] |

| Breast cancer cells | This compound | 80 µM | Downregulated | Increased | Decreased | [16][17] |

| MCAO/R Rats | This compound | 30 mg/kg | Dramatically upregulated | - | - | [13] |

Table 3: Anti-inflammatory Effects of this compound

| Model | Treatment | Dosage | Reduction in TNF-α | Reduction in IL-1β | Reference |

| MCAO/R Rats | This compound | 30 mg/kg | Downregulated | - | [13] |

| OGD/R Microglia | This compound | 1, 2, 4 µM | Dose-dependent decrease | Dose-dependent decrease | [11] |

| H2O2-induced astrocytes | This compound | Varies | Concentration-dependent suppression | Concentration-dependent suppression | [18] |

Detailed Methodologies for Key Experiments

This section provides an overview of the detailed protocols for key experiments cited in this compound neuroprotection research.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This in vivo model is widely used to mimic ischemic stroke.

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before surgery.[19]

-

Anesthesia: Anesthesia is induced with ketamine (80 mg/kg) and xylazine (10 mg/kg) intraperitoneally or with isoflurane.[19]

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[19]

-

The ECA is ligated and cut.[20]

-

A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[19]

-

Occlusion is maintained for a specific duration (e.g., 2 hours).[21]

-

The filament is then withdrawn to allow for reperfusion.[19]

-

-

Post-operative Care: Animals are monitored for recovery and body temperature is maintained.[19]

-

Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and brain water content are assessed at specific time points after reperfusion (e.g., 24 hours).[19][21]

Caption: Experimental workflow for the MCAO/R model in rats.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This in vitro model simulates the conditions of cerebral ischemia-reperfusion at the cellular level.

-

Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[22]

-

OGD Induction:

-

Reperfusion:

-

The glucose-free medium is replaced with the original complete culture medium.

-

Cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).[22]

-

-

Experimental Groups:

-

Control group: Cells are incubated in complete medium under normoxic conditions.

-

OGD/R group: Cells are subjected to the OGD/R procedure.

-

This compound treatment group: Cells are pre-treated with various concentrations of this compound before OGD/R.

-

-

Outcome Measures: Cell viability (e.g., using MTT assay), apoptosis assays, and protein expression analysis are performed.

Caption: Experimental workflow for the OGD/R model in PC12 cells.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.[1]

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.[1][23]

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.[23]

-

SDS-PAGE: Equal amounts of protein are mixed with loading buffer, denatured by heating, and separated by size on a polyacrylamide gel.[23]

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[23]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[23]

-

Analysis: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC)

IHC is used to visualize the localization and expression of proteins within tissue sections.

-

Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), embedded in paraffin, and sectioned.[25]

-

Antigen Retrieval: Sections are treated to unmask the antigenic sites.[25]

-

Blocking: Sections are incubated with a blocking solution to prevent non-specific antibody binding.[25]

-

Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically binds to the protein of interest.[25]

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.[25]

-

Detection: The signal is developed using a chromogenic substrate (e.g., DAB) or a fluorescent dye.[25]

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted on slides.[26]

-

Microscopy and Analysis: The stained sections are examined under a microscope to assess the expression and localization of the target protein.

Morris Water Maze (MWM)

The MWM is a behavioral test used to assess spatial learning and memory in rodents.[27][28]

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.[29][30]

-

Acquisition Phase:

-

Probe Trial:

-

Data Analysis: The escape latency, path length, and time in the target quadrant are analyzed to assess cognitive function.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a well-defined, multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in cell survival, oxidative stress, and neuroinflammation underscores its therapeutic potential for a range of neurological conditions. The quantitative data from preclinical studies provide a strong foundation for its efficacy, and the established experimental protocols offer a clear path for further investigation and drug development. This in-depth guide serves as a valuable resource for researchers and scientists dedicated to advancing the field of neuroprotection and exploring the therapeutic promise of natural compounds like this compound. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients with neurological disorders.[2][3]

References

- 1. Western Blotting for Neuronal Proteins [protocols.io]

- 2. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combination of paeoniflorin and this compound-7-glucoside alleviates ischaemic stroke injury via the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound activates Nrf2/Keap1 signaling to ameliorate hydrogen peroxide-induced spinal cord neuron death and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates neuronal ferroptosis in Alzheimer's disease mice by activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nrf2/NRF1 signaling activation and crosstalk amplify mitochondrial biogenesis in the treatment of triptolide-induced cardiotoxicity using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Neuroinflammation via TLR4-Mediated Signal Following Cerebral Ischemia/Reperfusion Injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. This compound attenuates the inflammatory damage of microglia induced by oxygen and glucose deprivation through the HMGB1/TLR4/NF-κB signaling pathway: this compound attenuates OGD/R damage in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Mechanisms of this compound Against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound stimulates proliferation of estrogen receptor-positive human breast cancer cells through downregulation of Bax gene expression and upregulation of Bcl-2 gene expression at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis in human ovarian cancer SKOV3 cells by activating caspases and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effect of this compound on breast cancer cell progression through downregulating lncRNA HOTAIR and downstream targets: HuR and IGF2BP1: this compound inhibits breast cancer growth by regulating HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. bosterbio.com [bosterbio.com]

- 25. Immunohistochemistry (IHC) protocol [hellobio.com]

- 26. Immunohistochemistry of Brain Tissues | Springer Nature Experiments [experiments.springernature.com]

- 27. Assessment of cognitive function by the Morris water maze test [bio-protocol.org]

- 28. mmpc.org [mmpc.org]

- 29. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 30. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Calycosin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycosin, an O-methylated isoflavone, is a bioactive natural compound that has garnered significant attention within the scientific community.[1][2] Primarily recognized for its presence in the roots of Astragalus membranaceus (Huang Qi), a prominent herb in traditional Chinese medicine, this compound is also found in other members of the Fabaceae family.[2][3][4][5][6][7][8] This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical methodologies for its extraction, isolation, and purification. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly isolated from the roots of various plants, with the highest concentrations typically found in Astragalus membranaceus.[5][8] Other notable sources include Trifolium pratense (red clover), Hedysarum polybotrys, and Glycyrrhiza glabra (licorice).[2][6][9] The content of this compound can vary depending on the plant species, geographical location, and harvesting time.

| Plant Species | Family | Plant Part | Reference |

| Astragalus membranaceus | Fabaceae | Root | [2][3][4][5][6][7][8] |

| Trifolium pratense | Fabaceae | - | [2][9] |

| Hedysarum polybotrys | Fabaceae | - | [6] |

| Glycyrrhiza glabra | Fabaceae | Root | [6] |

| Bowdichia virgilioides | Fabaceae | - | [9] |

| Glycyrrhiza pallidiflora | Fabaceae | - | [9] |

| Sprouted Chickpea Seeds | Fabaceae | Seeds | [9] |

Isolation and Purification Methodologies

The isolation and purification of this compound from its natural sources involve a multi-step process, often beginning with the conversion of its glycosidic precursor, this compound-7-O-beta-d-glucoside, to the aglycone form through hydrolysis.[10][11][12] Subsequent steps focus on enrichment and purification using various chromatographic techniques.

Experimental Protocols

1. Hydrolytic Extraction from Astragali Radix

This protocol is adapted from studies that efficiently extract this compound by hydrolyzing its glycoside form.[10][11][12]

-

Objective: To hydrolyze this compound-7-glucoside to this compound and perform initial extraction.

-

Materials:

-

Dried and powdered Astragali Radix

-

100% Ethanol

-

2.5 mol/L Hydrochloric acid (HCl)

-

-

Procedure:

-

Combine the powdered Astragali Radix with 100% ethanol at a solid-to-liquid ratio of 1:40.

-

Add 2.5 mol/L HCl to the mixture.

-

Extract the mixture for 2 hours.

-

Filter the mixture and collect the supernatant.

-

The resulting supernatant is the crude extract containing this compound.

-

2. Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective method for the preparative isolation and purification of this compound from the crude extract.[10][11][12][13][14][15][16][17]

-

Objective: To purify this compound from the crude extract to a high degree of purity.

-

Instrumentation: Preparative High-Speed Counter-Current Chromatograph.

-

Solvent Systems:

-

Procedure (using System A):

-

Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, ethanol, and water in the specified ratio.

-

Equilibrate the HSCCC column with the stationary phase (upper phase).

-

Dissolve the crude extract in the mobile phase (lower phase).

-

Inject the sample into the HSCCC system.

-

Elute with the mobile phase at a defined flow rate.

-

Monitor the effluent and collect fractions containing this compound.

-

Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).

-

| Method | Solvent System | Purity Achieved | Recovery Rate | Reference |

| HSCCC | n-hexane-ethyl acetate-ethanol-water (3:5:3:5, v/v) | 95.8% | 85.9% | [10][15][16][17] |

| HSCCC | n-hexane-chloroform-methanol-water (1:3:3:2, v/v) | >99% | - | [14] |

3. Alternative and Complementary Purification Techniques

-

Macroporous Adsorption Resin Chromatography: Utilized for the initial enrichment of flavonoids, including this compound, from the crude extract.

-

Silica Gel Column Chromatography: A classic chromatographic technique used for further purification of this compound.

-

Semi-Preparative High-Performance Liquid Chromatography (S-pHPLC): Employed for final polishing and obtaining highly pure this compound.

-

Recrystallization: A final step to obtain crystalline this compound of high purity.[18]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for drug development and elucidating its mechanism of action.

Caption: Major signaling pathways modulated by this compound.

General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.

Caption: A generalized workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed overview of the natural sources of this compound and the established methodologies for its isolation and purification. The presented protocols and quantitative data offer a practical resource for researchers aiming to obtain high-purity this compound for further pharmacological and clinical investigation. The elucidation of the signaling pathways affected by this compound further underscores its potential as a lead compound in drug discovery.

References

- 1. This compound CAS#: 20575-57-9 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a Review of its Pharmacological Effects and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aiherbm.com [aiherbm.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preparative Isolation and Purification of this compound and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparative isolation and purification of this compound from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

Calycosin: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycosin, an O-methylated isoflavone, is a natural compound primarily isolated from the roots of Astragalus membranaceus Bge. var. mongholicus and Trifolium pratense L. (red clover).[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its modulation of critical cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one.[1][2] Its structure is characterized by a three-ring isoflavone backbone with hydroxyl and methoxy functional groups that contribute to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | [1][2] |

| Synonyms | 3'-hydroxyformononetin, 3',7-dihydroxy-4'-methoxyisoflavone | [1][2] |

| CAS Number | 20575-57-9 | [1][2] |

| Chemical Formula | C₁₆H₁₂O₅ | [1][6] |

| Molecular Weight | 284.26 g/mol | [1][6] |

| Appearance | White to off-white or light yellow powder | [1][7] |

| Melting Point | 245-247 °C | [7] |

| Solubility | Soluble in methanol (1 mg/mL), DMSO (25 mg/mL), and DMF (30 mg/mL). | [1][7][8] |

| Storage | 2-8°C, sealed in a dry place. | [7][9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| UV-Vis (λmax) | 219, 249, 291 nm (in Methanol) | [8] |

| ¹H-NMR | Available | [10][11] |

| ¹³C-NMR | Available | [1][12] |

| Mass Spectrometry | Available | [1][12] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Its ability to interact with key regulatory proteins makes it a promising candidate for the development of novel therapeutics.

Estrogen Receptor (ER) Signaling

This compound is classified as a phytoestrogen and can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[4][8] Its effects are often cell-type specific. In some breast cancer cells, it exhibits anti-proliferative effects by upregulating ERβ and subsequently inhibiting downstream signaling.[13] Conversely, in endothelial cells, it can promote angiogenesis through ER-mediated activation of the MAPK pathway.[14]

References

- 1. Frontiers | this compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis [frontiersin.org]

- 2. This compound protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-7-O-β-d-glucoside attenuates ischemia-reperfusion injury in vivo via activation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound stimulates proliferation of estrogen receptor-positive human breast cancer cells through downregulation of Bax gene expression and upregulation of Bcl-2 gene expression at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits triple-negative breast cancer progression through down-regulation of the novel estrogen receptor-α splice variant ER-α30-mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Diabetes-Induced Renal Inflammation via the NF-κB Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparative isolation and purification of this compound from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses breast cancer cell growth via ERβ-dependent regulation of IGF-1R, p38 MAPK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound stimulates the proliferation of endothelial cells, but not breast cancer cells, via a feedback loop involving RP11-65M17.3, BRIP1 and ERα - PMC [pmc.ncbi.nlm.nih.gov]

Calycosin: A Comprehensive Technical Review of its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycosin, a prominent isoflavonoid primarily derived from the root of Astragalus membranaceus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] Traditionally used in herbal medicine, rigorous scientific investigation has begun to elucidate the molecular mechanisms underpinning its therapeutic potential.[2][3] This technical guide provides an in-depth review of the core pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-Cancer Effects

This compound exhibits promising anti-cancer activity across a range of malignancies by modulating various cellular processes, including cell cycle arrest, apoptosis, and the inhibition of metastasis.[2] Its mechanisms of action are often multifaceted, involving the regulation of key signaling pathways.

Quantitative Data on Anti-Cancer Effects of this compound

| Cancer Type | Cell Line(s) | Concentration/Dosage | Observed Effect | Reference(s) |

| Breast Cancer | MCF-7, T-47D (ER-positive) | 0.5–100 μM | Inhibited proliferation and induced apoptosis.[2][4] | [2][4] |

| Breast Cancer | MDA-MB-231 (ER-negative) | Not specified | Inhibited migration and invasion by inactivating Rab27B-dependent signaling.[5] | [5] |

| Colorectal Cancer | HT29, HCT-116 | 0–80 μM | Suppressed proliferation in vitro and in vivo.[2] | [2] |

| Osteosarcoma | MG-63 | Various concentrations | Inhibited proliferation and induced apoptosis.[6] | [6] |

| Lung Cancer | A549 | Not specified | Inhibited proliferation and invasion.[5] | [5] |

| Gastric Cancer | Not specified | Not specified | Enhanced the inhibitory effect of cisplatin.[5] | [5] |

| Papillary Thyroid Cancer | B-CPAP | Not specified | Inhibited proliferation, induced apoptosis, and suppressed invasion.[7] | [7] |

Key Signaling Pathways in Anti-Cancer Activity

This compound's anti-neoplastic effects are mediated through the modulation of several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in breast and colorectal cancer cells, leading to decreased cell proliferation and survival.[2] In osteosarcoma cells, this compound induces apoptosis via the ERβ-mediated inhibition of the PI3K/Akt pathway.[6]

-

MAPK Pathway: In ER-positive breast cancer cells, this compound stimulates the p38 MAPK pathway while suppressing Akt, contributing to its anti-proliferative effects.[4] It also inhibits the ERK1/2 pathway to suppress the invasion of lung cancer cells.[5]

-

Estrogen Receptor (ER) Signaling: As a phytoestrogen, this compound can modulate estrogen receptor signaling. It upregulates ERβ expression in ER-positive breast cancer cells, which in turn inhibits downstream pro-survival pathways.[2][4]

-

Wnt Signaling: this compound can abolish transforming growth factor-β (TGF-β)-induced epithelial-to-mesenchymal transition by altering the Wnt mechanism.[2]

Experimental Protocols: Anti-Cancer Studies

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, HT29, HCT-116, MG-63, A549, B-CPAP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Proliferation Assays: Cell viability and proliferation are commonly assessed using MTT or CCK8 assays. Cells are seeded in 96-well plates, treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours), and absorbance is measured.

-

Apoptosis Assays: Apoptosis is quantified using flow cytometry with Annexin V and propidium iodide staining. Western blot analysis is used to measure the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[8][9]

-

Migration and Invasion Assays: Transwell assays are employed to evaluate cell migration and invasion. Cells are seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion) and allowed to migrate towards a chemoattractant in the lower chamber in the presence or absence of this compound.

-

Western Blotting: This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K, Akt, mTOR, MAPK family members).

-

In Vivo Studies: Xenograft mouse models are frequently used, where human cancer cells are subcutaneously injected into immunodeficient mice. Tumor growth is monitored following treatment with this compound (e.g., intraperitoneal or oral administration).[2]

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[10][11]

Quantitative Data on Anti-Inflammatory Effects of this compound

| Condition | Model | Dosage | Observed Effect | Reference(s) |

| Gouty Arthritis | In vitro (PBMCs, THP-1 cells) | 10 μM | Inhibited NF-κB activation and AIM2 inflammasome.[11] | [11] |

| Intracerebral Hemorrhage | Collagenase-induced mouse model | 50 mg/kg | Reduced oxidative stress and inflammation.[11] | [11] |

| Chronic Prostatitis | Rat model | Not specified | Downregulated IL-1β, IL-6, and TNF-α.[12] | [12] |

Key Signaling Pathways in Anti-Inflammatory Activity

-

NF-κB Pathway: this compound is a potent inhibitor of the NF-κB pathway. It can block the phosphorylation of IκBα and the subsequent nuclear translocation of p65, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8][10][11]

-

MAPK Pathway: this compound can suppress the activation of p38 MAPK, which is involved in inflammatory responses.[12]

-

HMGB1/TLR4/NF-κB Pathway: In the context of cerebral ischemia/reperfusion injury, this compound inhibits the HMGB1/TLR4/NF-κB signaling pathway to reduce neuroinflammation.[8][9]

-

NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[11]

Experimental Protocols: Anti-Inflammatory Studies

-

Cell Models: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or microglial cells (e.g., BV2) are common in vitro models to study inflammation.[13]

-

Animal Models: Animal models of inflammatory diseases include collagen-induced arthritis, dextran sulfate sodium (DSS)-induced colitis, and cecal ligation and puncture (CLP)-induced sepsis.

-

Measurement of Inflammatory Mediators: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory markers (e.g., nitric oxide, prostaglandins) are measured in cell culture supernatants or serum using ELISA or qPCR.

-

Western Blotting: Expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., p65, IκBα, p38) are analyzed.

Neuroprotective Effects

This compound exerts significant neuroprotective effects in various models of neurological disorders, including cerebral ischemia/reperfusion injury, Alzheimer's disease, and Parkinson's disease.[8][9] Its neuroprotective mechanisms involve antioxidant, anti-inflammatory, and anti-apoptotic activities.

Quantitative Data on Neuroprotective Effects of this compound

| Condition | Model | Dosage | Observed Effect | Reference(s) |

| Alzheimer's Disease | APP/PS1 transgenic mice | 10, 20, 40 mg/kg (i.p.) | Diminished hippocampal beta-amyloid and Tau protein, improved cognitive function.[14] | [14] |

| Parkinson's Disease | MPTP-induced mice | Not specified | Mitigated behavioral dysfunctions and inflammatory responses.[13] | [13] |

| Cerebral Ischemia/Reperfusion | MCAO rats | 5, 10, 20 mg/kg/day for 14 days | Reduced infarct volume and brain edema, improved neurological function.[10][15] | [10][15] |

Key Signaling Pathways in Neuroprotection

-

HMGB1/TLR4/NF-κB Pathway: this compound reduces neuroinflammation in cerebral ischemia/reperfusion injury by inhibiting this pathway.[8][9]

-

PI3K/Akt Pathway: This pro-survival pathway is often modulated by this compound to protect neurons from apoptosis.[8][9]

-

Nrf2 Pathway: this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.[16]

-

Protein Kinase C (PKC) Pathway: In a mouse model of Alzheimer's disease, this compound was found to activate the PKC pathway, leading to reduced oxidative stress and inflammation.[14]

Experimental Protocols: Neuroprotection Studies

-

Animal Models:

-

Cerebral Ischemia/Reperfusion: Middle cerebral artery occlusion (MCAO) in rats or mice is a standard model.[15]

-

Alzheimer's Disease: Transgenic mouse models such as APP/PS1 are commonly used.[14]

-

Parkinson's Disease: Neurotoxin-induced models, such as MPTP in mice or 6-hydroxydopamine (6-OHDA) in rats, are employed.[13]

-

-

Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze and Y-maze. Motor function is evaluated with tests such as the rotarod test and cylinder test.

-

Histological Analysis: Brain tissue is analyzed for infarct volume (TTC staining), neuronal loss (Nissl staining), and protein aggregation (immunohistochemistry for Aβ plaques and neurofibrillary tangles).

-

Biochemical Assays: Levels of neurotransmitters, oxidative stress markers (e.g., MDA, SOD), and inflammatory cytokines are measured in brain homogenates.

Cardiovascular Effects

This compound has demonstrated protective effects on the cardiovascular system, including benefits in myocardial ischemia, heart failure, and atherosclerosis.[3][17]

Key Signaling Pathways in Cardiovascular Protection

-

PI3K/Akt Pathway: Activation of this pathway by this compound contributes to its cardioprotective effects against ischemia-reperfusion injury.[18][19]

-

Nrf2/ROS/TXNIP Pathway: this compound can attenuate mitochondrial damage and pyroptosis in heart failure by modulating this pathway.[16]

-

AMPK/mTOR Pathway: In vascular calcification, this compound activates the AMPK/mTOR signaling pathway to initiate autophagy and mitigate calcification.[20]

Experimental Protocols: Cardiovascular Studies

-

Animal Models:

-

Myocardial Infarction: Ligation of the left anterior descending (LAD) coronary artery in rats or mice is a common model.[18]

-

Heart Failure: Can be induced by LAD ligation or pressure overload (e.g., transverse aortic constriction).[16]

-

Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet are standard models.

-

-

Echocardiography: Used to assess cardiac function, including ejection fraction and fractional shortening.

-

Histological Analysis: Heart tissue is stained with Masson's trichrome to assess fibrosis and H&E for general morphology. Aortic sections are stained with Oil Red O to quantify atherosclerotic plaque area.

-

Biochemical Assays: Serum levels of cardiac injury markers (e.g., troponin, creatine kinase-MB), lipids, and inflammatory cytokines are measured.

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that this compound undergoes significant first-pass metabolism in the liver, and its absorption is dependent on deglycosylation.[1] Glucuronidation is a major metabolic pathway.[5] Safety evaluations suggest low toxicity at therapeutic concentrations.[1] However, it is important to note that this compound may influence the activity of cytochrome P450 enzymes, specifically inhibiting CYP1A2, CYP2D6, and CYP2C9, which could lead to potential drug-drug interactions.[21]

Conclusion and Future Directions

This compound is a promising natural compound with a broad spectrum of pharmacological activities, supported by a growing body of preclinical evidence. Its ability to modulate multiple key signaling pathways makes it an attractive candidate for the development of novel therapeutics for cancer, inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of this compound in humans.[8][22]

-

Bioavailability Enhancement: Strategies to improve the oral bioavailability of this compound, such as novel drug delivery systems, should be explored.[22]

-

Synergistic Combinations: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies.[5][22]

-

Target Identification: Further studies to precisely identify the direct molecular targets of this compound will provide a deeper understanding of its mechanisms of action.

This comprehensive technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed information on its pharmacological effects, underlying mechanisms, and experimental methodologies is intended to facilitate and inspire future investigations into this remarkable natural compound.

References

- 1. Advances in Extraction, Purification, and Pharmacological Mechanisms of this compound: A Comprehensive Review [cjnmcpu.com]

- 2. Unveiling the potential anti‐cancer activity of this compound against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cardiovascular protective effect and mechanism of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses breast cancer cell growth via ERβ-dependent regulation of IGF-1R, p38 MAPK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces autophagy and apoptosis via Sestrin2/AMPK/mTOR in human papillary thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacological effects of this compound: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Emerging Role of this compound in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound attenuates MPTP-induced Parkinson's disease by suppressing the activation of TLR/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound improves cognitive function in a transgenic mouse model of Alzheimer's disease by activating the protein kinase C pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Mechanisms of this compound Against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound attenuates mitochondrial damage and pyroptosis in heart failure via the Nrf2/ROS/TXNIP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Frontiers | this compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis [frontiersin.org]

- 19. This compound as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound Influences the Metabolism of Five Probe Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Calycosin: A Phytoestrogen's Activity in Cellular Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Calycosin, a natural isoflavonoid primarily isolated from Astragalus membranaceus, has garnered significant attention for its phytoestrogenic properties. Structurally similar to 17β-estradiol, this compound exhibits the ability to bind to estrogen receptors (ERs) and modulate estrogen-mediated signaling pathways. This has led to extensive research into its potential therapeutic applications, particularly in hormone-dependent conditions such as breast cancer and osteoporosis. This technical guide provides a comprehensive overview of the phytoestrogenic effects of this compound in various cell lines, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental methodologies.

Quantitative Effects of this compound on Cell Lines

The cellular response to this compound is multifaceted, influencing proliferation, apoptosis, and gene expression in a dose- and cell type-dependent manner. The following tables summarize the quantitative data from various studies.

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | This compound Concentration (μM) | Incubation Time (h) | Observed Effect | Reference |

| MCF-7 (ER+) | MTT | 2, 4, 8 | Not Specified | Stimulated proliferation | [1] |

| MTT | 16, 32 | Not Specified | Inhibited proliferation | [1] | |

| CCK-8 | 1-32 | 12, 24, 48 | Concentration-dependent inhibition of proliferation | [2] | |

| CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] | |

| T47D (ER+) | CCK-8 | 1-32 | 12, 24, 48 | Concentration-dependent inhibition of proliferation | [2] |

| CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] | |

| MDA-MB-231 (ER-) | CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] |

| SK-BR-3 (ER-) | CCK-8 | 0, 20, 40, 80 | 48 | Concentration-dependent decrease in viability | [3] |

| MDA-MB-468 (ER-) | CCK-8 | 4-16 | 12, 24, 48 | Concentration-dependent inhibition of proliferation | [4] |

| MG-63 (Osteosarcoma) | MTT | Various | Not Specified | Inhibition of proliferation | [5] |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Assay | This compound Concentration (μM) | Incubation Time (h) | Observed Effect on Apoptosis | Reference |

| MCF-7 (ER+) | Flow Cytometry | 2, 4, 8 | Not Specified | Decreased percentage of early apoptosis | [1] |

| Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] | |

| T47D (ER+) | Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] |

| MDA-MB-231 (ER-) | Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] |

| SK-BR-3 (ER-) | Flow Cytometry | 0, 20, 40, 80 | 48 | Gradual increase in apoptosis rate with increasing dose | [3] |

| MG-63 (Osteosarcoma) | Flow Cytometry | Various | Not Specified | Induction of apoptosis | [5] |

Table 3: Regulation of Gene and Protein Expression by this compound

| Cell Line | Target | This compound Concentration (μM) | Regulation | Reference |

| MCF-7 (ER+) | Bax | 2, 4, 8 | Downregulation of mRNA and protein | [1] |

| Bcl-2 | 2, 4, 8 | Upregulation of mRNA and protein | [1] | |

| ERβ | 25, 50, 100 | Upregulation | [6][7] | |

| IGF-1R | 25, 50, 100 | Downregulation | [6][7] | |

| p-p38 MAPK | 25, 50, 100 | Upregulation | [6][7] | |

| p-Akt | 25, 50, 100 | Downregulation | [6][7] | |

| T47D (ER+) | ERβ | 25, 50, 100 | Upregulation | [6][7] |

| IGF-1R | 25, 50, 100 | Downregulation | [6][7] | |

| MG-63 (Osteosarcoma) | ERβ | Dose-dependent | Upregulation | [5] |

| p-PI3K | Dose-dependent | Downregulation | [5] | |

| p-Akt | Dose-dependent | Downregulation | [5] | |

| ST2 (Osteoblast precursor) | BMP-2, p-Smad 1/5/8, β-catenin, Runx2 | Not Specified | Upregulation | [8] |

Key Signaling Pathways Modulated by this compound

This compound exerts its phytoestrogenic effects through the modulation of several critical signaling pathways. These pathways are often interconnected and can be activated or inhibited depending on the cellular context and the concentration of this compound.

Estrogen Receptor (ER) Signaling

This compound can directly bind to both ERα and ERβ, although it shows a higher affinity for ERβ.[6][7] This interaction can trigger downstream signaling cascades that are typically regulated by endogenous estrogens. In ER-positive breast cancer cells like MCF-7, low concentrations of this compound can stimulate proliferation through ERα, while at higher concentrations, it tends to inhibit growth, often through ERβ-mediated pathways.[1][6][7]

Caption: this compound interaction with Estrogen Receptor signaling.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. In several cancer cell lines, including triple-negative breast cancer and osteosarcoma, this compound has been shown to inhibit this pathway.[5][9] This inhibition often leads to decreased cell viability and induction of apoptosis. The mechanism can be ER-dependent, as seen in osteosarcoma cells where this compound upregulates ERβ, which in turn suppresses PI3K/Akt signaling.[5]

References

- 1. bosterbio.com [bosterbio.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-7-O-β-d-glucopyranoside stimulates osteoblast differentiation through regulating the BMP/WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

Calycosin from Astragalus: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycosin, a prominent isoflavonoid primarily isolated from the roots of Astragalus species, has garnered significant scientific attention for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and therapeutic applications of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its bioactivity, and elucidates the key signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound is a major bioactive isoflavonoid found in the dried roots of Radix astragali, a traditional Chinese medicinal herb derived from Astragalus propinquus Schischkin.[3] It is considered a key marker compound for the quality assessment of Astragalus and its products.[4] While traditional use of Astragalus dates back thousands of years, the systematic isolation and characterization of its active constituents, including this compound, is a more recent scientific endeavor. Research has identified this compound and its glycoside, this compound-7-O-β-D-glucoside, as significant components responsible for the herb's therapeutic properties.[5][6]

Initially isolated and identified through various chromatographic techniques, this compound's structure was elucidated using spectroscopic methods such as mass spectrometry (MS), and nuclear magnetic resonance (NMR).[7] Subsequent research has focused on its wide range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective activities.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity and physicochemical properties of this compound.

Table 1: In Vitro Bioactivity of this compound

| Biological Activity | Cell Line/Assay | IC50 / Effective Concentration | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 38.4 µM | [10] |

| Antiviral (CVB3) | Vero Cells | 25 µg/ml (for this compound-7-O-β-D-glucopyranoside) | [5] |

| Anti-inflammatory | IL-1β-treated chondrocytes | 100–400 µM (dose-dependent inhibition of PI3K/Akt and NF-κB pathways) | [11] |

| Anticancer (Colorectal) | SW480 cells | Dose-dependent suppression | [1][2] |

| Anticancer (Ovarian) | SKOV3 cells | 25–100 μM (dose-dependent) | [8] |

Table 2: this compound and its Glucoside Content in Astragalus Samples

| Sample Type | Extraction Method | This compound-7-O-β-D-glucoside Concentration (µg/g) | Formononetin Concentration (µg/g) | Ononin Concentration (µg/g) | Reference |

| Root Powder (Vendor 1) | Boiled Water | 384 ± 24 | 89 ± 6 | 126 ± 3 | [12][13] |

| Root Powder (Vendor 1) | 70% Methanol (Ultrasonication) | 118 ± 23 | 133 ± 38 | 49 ± 6 | [12][13] |

| Granulates (Vendor 1) | Boiled Water | 241 ± 53 | 22 ± 2 | 41 ± 2 | [12] |

Experimental Protocols